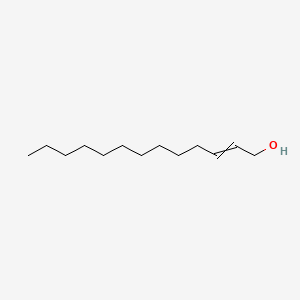

trans-2-Tridecen-1-ol

Overview

Description

trans-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Trans-2-Tridecen-1-ol is a biochemical reagent . It is primarily used as a biological material or organic compound in life science-related research . .

Mode of Action

It is known to be used in the synthesis of bioactive compounds , suggesting it may interact with its targets to induce certain biological effects.

Biochemical Pathways

As a biochemical reagent used in life science research , it may be involved in various biochemical reactions and pathways, depending on the context of the research.

Result of Action

Given its use in the synthesis of bioactive compounds , it can be inferred that its action may result in the production of these compounds, which could have various molecular and cellular effects.

Action Environment

This compound is a colorless liquid with a specific odor, insoluble in water but soluble in organic solvents such as ethanol and ether . These properties may influence its action, efficacy, and stability. For instance, its solubility in organic solvents may facilitate its use in certain research contexts. It should be noted that this compound may pose certain hazards to the environment, and direct discharge into water sources and soil should be avoided .

Biochemical Analysis

Biochemical Properties

trans-2-Tridecen-1-ol: plays a significant role in biochemical reactions, particularly as a substrate or intermediate. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in oxidation-reduction reactions where it acts as a substrate for alcohol dehydrogenases. These enzymes catalyze the oxidation of This compound to its corresponding aldehyde, which can further participate in metabolic pathways . The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the conversion of the compound into different biochemical intermediates.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, This compound may affect the expression of genes involved in lipid metabolism, thereby altering the lipid profile of cells. Additionally, it can impact cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, This compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of This compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, This compound may undergo oxidation or other chemical modifications, leading to the formation of different metabolites. These metabolites can have distinct biological activities, which may contribute to the observed temporal effects. In in vivo studies, the compound’s stability and degradation can also affect its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of This compound may lead to oxidative stress, inflammation, or other pathological conditions in animal models. Threshold effects are often observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound: is involved in various metabolic pathways, including lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. For instance, the oxidation of This compound can lead to the production of fatty acids or other lipid-derived molecules .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. For example, This compound may be transported across cell membranes by lipid transporters or binding proteins, which can influence its distribution and biological activity .

Subcellular Localization

The subcellular localization of This compound is an important factor that affects its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, This compound may localize to the endoplasmic reticulum, where it can participate in lipid metabolism or other biochemical processes. Its localization can also influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Dodecene: One common method for synthesizing trans-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. The reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.

Reduction of trans-2-Tridecenal: Another method involves the reduction of trans-2-Tridecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Tridecen-1-ol can undergo oxidation reactions to form trans-2-Tridecenal or trans-2-Tridecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form tridecan-1-ol using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: trans-2-Tridecenal, trans-2-Tridecenoic acid.

Reduction: Tridecan-1-ol.

Substitution: trans-2-Tridecenyl chloride.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: trans-2-Tridecen-1-ol is used as an intermediate in the synthesis of various complex organic molecules.

Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of oxidation and reduction reactions.

Biology:

Pheromone Research: this compound is studied for its role as a pheromone in certain insect species, aiding in the understanding of insect behavior and communication.

Medicine:

Anticancer Research: Preliminary studies suggest that this compound may have anticancer properties, particularly against breast cancer cells.

Industry:

Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its pleasant odor.

Comparison with Similar Compounds

trans-2-Decen-1-ol: A shorter chain analog with similar chemical properties but different applications.

trans-2-Hexadecen-1-ol: A longer chain analog with distinct physical and chemical properties.

Uniqueness: trans-2-Tridecen-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly useful in specific industrial and research applications, such as its role in pheromone research and potential anticancer activity.

Properties

CAS No. |

68480-25-1 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

tridec-2-en-1-ol |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3 |

InChI Key |

VPYJHNADOJDSGU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCO |

Canonical SMILES |

CCCCCCCCCCC=CCO |

Pictograms |

Irritant |

Origin of Product |

United States |

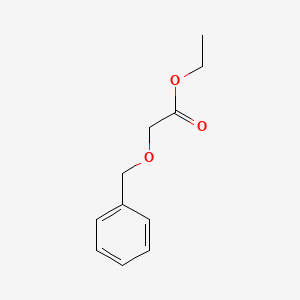

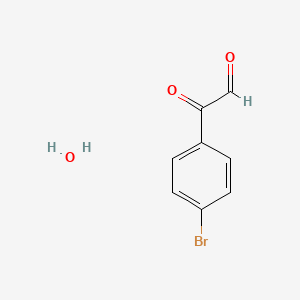

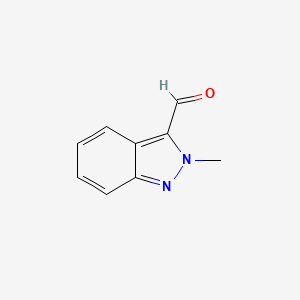

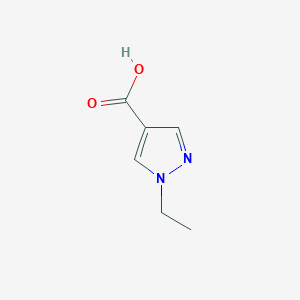

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.